![molecular formula C15H16N2OS B1199714 1-(1-Pyrrolidinyl)-2-(8-quinolinylthio)ethanone](/img/structure/B1199714.png)
1-(1-Pyrrolidinyl)-2-(8-quinolinylthio)ethanone
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Overview
Description
1-(1-pyrrolidinyl)-2-(8-quinolinylthio)ethanone is a member of quinolines.
Scientific Research Applications
Catalytic Behavior in Polymerization
1-(1-Pyrrolidinyl)-2-(8-quinolinylthio)ethanone is explored for its catalytic behavior. A study synthesized 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone and its derivatives, which act as tridentate ligands in coordination with iron and cobalt, showing promising catalytic activities for ethylene reactivity, particularly in polymerization processes (Sun et al., 2007).
Antiproliferative Activity
In cancer research, a derivative of 1-(1-Pyrrolidinyl)-2-(8-quinolinylthio)ethanone exhibited significant antiproliferative activity. This compound forms an intercalative complex with DNA, inhibits DNA topoisomerase II, and can block the cell cycle, suggesting its potential as an anti-cancer agent (Via et al., 2008).
Synthesis of Pyrroloquinoline Derivatives
A protocol for synthesizing substituted pyrrolo[1,2-a]quinoxalines from 1-(N-arylpyrrol-2-yl)ethanone O-acetyl oximes has been developed. This involves iron-catalyzed cyclization and directed C-H arylation reactions, demonstrating the chemical versatility of compounds related to 1-(1-Pyrrolidinyl)-2-(8-quinolinylthio)ethanone (Zhang et al., 2015).
Photopolymerization Initiator
Research has demonstrated that a closely related molecule, 1-(2-Naphthyl)-2-(1-pyrrolidinyl)ethanone, can act as a photoinitiator for free radical polymerization, specifically initiating the polymerization of methyl methacrylate upon irradiation (Dereli et al., 2020).
Heterocyclic Synthesis
The compound and its derivatives have been utilized in heterocyclic synthesis, providing pathways to develop a range of biologically and medically relevant compounds, including thiophene, oxazole, triazole, and pyrimidine derivatives (Salem et al., 2021).
properties
Product Name |
1-(1-Pyrrolidinyl)-2-(8-quinolinylthio)ethanone |
---|---|
Molecular Formula |
C15H16N2OS |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
1-pyrrolidin-1-yl-2-quinolin-8-ylsulfanylethanone |
InChI |
InChI=1S/C15H16N2OS/c18-14(17-9-1-2-10-17)11-19-13-7-3-5-12-6-4-8-16-15(12)13/h3-8H,1-2,9-11H2 |
InChI Key |
RQGNWRSISVFFMW-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)CSC2=CC=CC3=C2N=CC=C3 |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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